2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate is an organic compound that features both a chlorophenyl and a naphthalenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 2-(naphthalen-2-yloxy)acetic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 2-(naphthalen-2-yloxy)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of enzymes involved in metabolic pathways, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 2-(phenoxy)acetate: Similar structure but with a phenoxy group instead of a naphthalenyloxy group.
2-(4-Chlorophenyl)-2-oxoethyl 2-(benzyloxy)acetate: Contains a benzyloxy group instead of a naphthalenyloxy group.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-(naphthalen-2-yloxy)acetate is unique due to the presence of both a chlorophenyl and a naphthalenyloxy group, which may confer distinct chemical and biological properties. The naphthalenyloxy group can enhance the compound’s ability to interact with aromatic systems, potentially increasing its efficacy in certain applications .
Properties
Molecular Formula |
C20H15ClO4 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C20H15ClO4/c21-17-8-5-15(6-9-17)19(22)12-25-20(23)13-24-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2 |
InChI Key |
XHNXPUHMJZIRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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